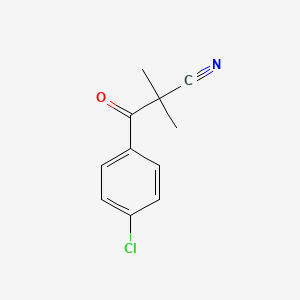![molecular formula C40H39PSi B14904975 (2'-(Cyclohexyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14904975.png)
(2'-(Cyclohexyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is an organophosphorus compound that features a binaphthyl backbone with a cyclohexyldimethylsilyl group and a diphenylphosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the following steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone can be synthesized through a coupling reaction of naphthalene derivatives.
Introduction of the Cyclohexyldimethylsilyl Group: This step involves the silylation of the binaphthyl backbone using cyclohexyldimethylchlorosilane in the presence of a base such as triethylamine.
Attachment of the Diphenylphosphane Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Coordination: The compound can act as a ligand, coordinating to metal centers in catalytic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and organometallic compounds can be used for substitution reactions.
Coordination: Metal salts such as palladium chloride and rhodium complexes are often used in coordination reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Derivatives: Formed from substitution reactions.
Metal Complexes: Formed from coordination reactions.
Applications De Recherche Scientifique
(2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has several scientific research applications:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in asymmetric hydrogenation and hydroformylation reactions.
Material Science: The compound is explored for its potential in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for bioactive molecules.
Mécanisme D'action
The mechanism of action of (2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane primarily involves its role as a ligand in catalytic processes. The compound coordinates to metal centers, facilitating various catalytic transformations. The cyclohexyldimethylsilyl group and the binaphthyl backbone provide steric and electronic properties that influence the reactivity and selectivity of the catalytic complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral ligand in asymmetric catalysis.
®-(2-(2-(Cyclohexyldimethylsilyl)naphthalen-1-yl)phenyl)diphenylphosphane: A structurally similar compound with different substituents.
Uniqueness
(2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the presence of the cyclohexyldimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable ligand for specific catalytic applications where traditional ligands like BINAP may not be as effective.
Propriétés
Formule moléculaire |
C40H39PSi |
|---|---|
Poids moléculaire |
578.8 g/mol |
Nom IUPAC |
[1-[2-[cyclohexyl(dimethyl)silyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C40H39PSi/c1-42(2,34-22-10-5-11-23-34)38-29-27-31-17-13-15-25-36(31)40(38)39-35-24-14-12-16-30(35)26-28-37(39)41(32-18-6-3-7-19-32)33-20-8-4-9-21-33/h3-4,6-9,12-21,24-29,34H,5,10-11,22-23H2,1-2H3 |
Clé InChI |
GKZSNTVWNDSZGV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1CCCCC1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


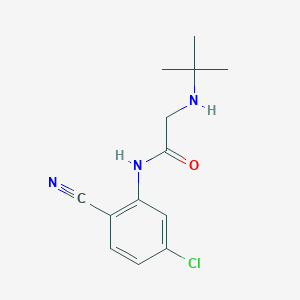
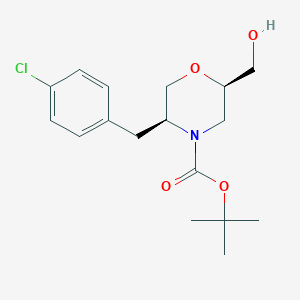

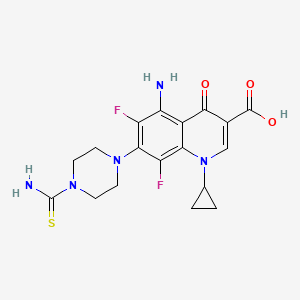
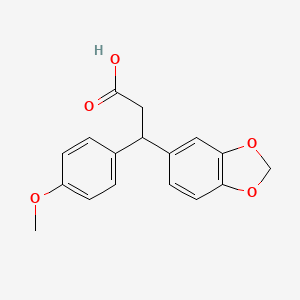
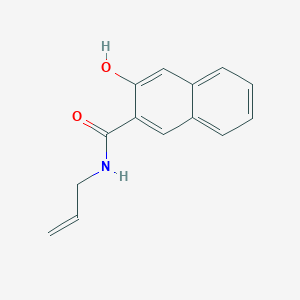

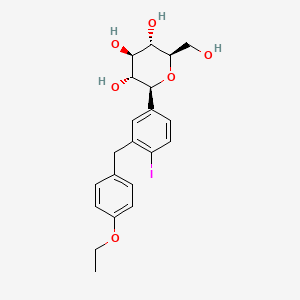
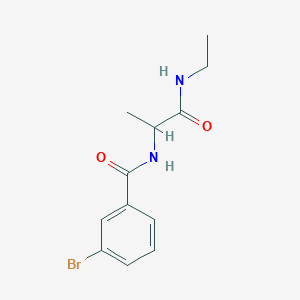


![N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14904973.png)
